molecular formula C13H15NO4 B1413177 {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid CAS No. 2108442-33-5

{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid

Cat. No.: B1413177
CAS No.: 2108442-33-5
M. Wt: 249.26 g/mol
InChI Key: ALNOEVTWLXECRD-UHFFFAOYSA-N
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Description

{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid is a synthetic organic compound with the molecular formula C13H15NO4 It is characterized by the presence of an indole ring substituted with a 2-methoxyethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid typically involves the reaction of 1-(2-methoxyethyl)-1H-indole with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    {[1-(2-methoxyethyl)-1H-indol-3-yl]oxy}acetic acid: Similar structure but with the acetic acid moiety attached at the 3-position of the indole ring.

    {[1-(2-ethoxyethyl)-1H-indol-4-yl]oxy}acetic acid: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the methoxyethyl group and the positioning of the acetic acid moiety can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNOEVTWLXECRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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